2-bromo-N-methyl-3-nitrobenzamide

Description

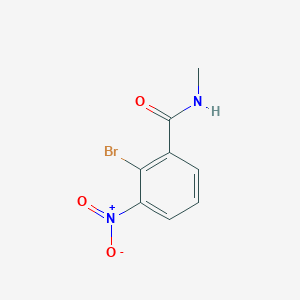

2-Bromo-N-methyl-3-nitrobenzamide is a halogenated nitrobenzamide derivative characterized by a bromine atom at the ortho position (C2), a nitro group at the meta position (C3), and a methyl-substituted amide functionality. By analogy, replacing aniline with methylamine would yield the target compound. This molecule’s reactivity is influenced by the electron-withdrawing nitro and bromo groups, which may act as directing groups in electrophilic substitution or metal-catalyzed reactions.

Properties

IUPAC Name |

2-bromo-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWYQSKILSCKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-3-nitrobenzamide typically involves the bromination of N-methyl-3-nitrobenzamide. One common method includes the following steps:

Nitration: The starting material, N-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-methoxy-N-methyl-3-nitrobenzamide.

Reduction: 2-Bromo-N-methyl-3-aminobenzamide.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

2-Bromo-N-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between 2-bromo-N-methyl-3-nitrobenzamide and selected analogs:

Key Observations:

- Substituent Positioning : The nitro group in this compound (C3) contrasts with its para position (C4) in N-(2,2-diphenylethyl)-4-nitrobenzamide. This alters electronic effects, with meta-nitro being less electron-withdrawing than para-nitro .

- Halogen Effects : Bromine at C2 in both the target compound and 2-bromo-N-(3-fluorophenyl)benzamide may influence electrophilic substitution patterns, while fluorine in the latter affects crystal packing via halogen interactions .

Biological Activity

2-Bromo-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula CHBrNO. It features a bromine atom, a nitro group, and a methyl group attached to a benzamide core. This compound has garnered attention in biological research due to its potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The compound is characterized by:

- Molecular Weight : 244.06 g/mol

- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points.

- Solubility : Soluble in organic solvents like DMSO and sparingly soluble in water.

The biological activity of this compound is influenced by its functional groups:

- Nitro Group : This group can participate in redox reactions, which may lead to the generation of reactive nitrogen species that can affect cellular processes.

- Bromine Atom : Known to engage in halogen bonding, potentially enhancing the compound's interaction with biological targets such as enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The nitro group can be reduced to generate cytotoxic metabolites that interfere with DNA replication and repair mechanisms.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Compound Name | This compound |

| Molecular Formula | CHBrNO |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in various cancer cell lines |

| Mechanism of Action | Involves redox reactions and potential enzyme inhibition |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical institution demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent. -

Investigation of Anticancer Effects :

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.